5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid
Description
5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid is a bicyclic heterocyclic compound featuring a fused furo[3,4-c]pyrrole core. The molecule contains a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality, making it a versatile intermediate in medicinal chemistry for peptide mimetics and protease inhibitor synthesis. Key physicochemical properties include a molecular formula of C₁₄H₂₃NO₅ and a reported molecular weight of 158.24 g/mol . The compound is classified under category D8 with EN300 identifiers and 95% purity . Its stereochemistry and dimethyl substituents at the 3,3-positions confer conformational rigidity, which may enhance metabolic stability in drug candidates .
Properties
IUPAC Name |
3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-6-9-7-19-13(4,5)14(9,8-15)10(16)17/h9H,6-8H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIECDPJCCUOZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CN(CC2CO1)C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C14H23NO5
- Molecular Weight : 285.34 g/mol
- CAS Number : 2095411-20-2
- IUPAC Name : 3,3-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-3a-carboxylic acid
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furo-pyrrole structure and subsequent protection/deprotection steps to ensure stability during reactions. Various methodologies have been explored for its synthesis, including solid-phase peptide synthesis techniques that enhance the yield and purity of the final product .
Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic properties of pyrrole derivatives. For instance, research utilizing the Randall-Selitto test demonstrated that compounds similar to this compound exhibit significant pain-relieving effects. The study indicated that while free pyrrole acids showed superior analgesic activity, their stability was compromised upon hydrolysis. The incorporation of peptide structures into these compounds resulted in enhanced hydrolytic stability while maintaining analgesic effects .
The mechanism by which this compound exerts its biological effects may involve interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in mediating various physiological responses, including pain and inflammation. Activation of these receptors can lead to downstream signaling cascades that modulate pain perception and inflammatory responses .
Case Studies
- Study on Hydrolytic Stability : A comprehensive study assessed the hydrolytic stability of various pyrrole derivatives under different pH conditions. The findings revealed that while certain derivatives maintained stability at physiological pH (7.4), others were prone to rapid hydrolysis, impacting their therapeutic efficacy .
- Synergistic Effects with Peptides : Another investigation focused on bioconjugates combining pyrrole derivatives with anti-inflammatory peptides. Results indicated a synergistic effect where the combined entities exhibited enhanced analgesic activity compared to individual components. This suggests a potential avenue for developing more effective therapeutic agents targeting pain and inflammation .
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid has been explored for its potential as a bioactive compound. Its structure suggests it may interact with biological targets due to the presence of both furo and pyrrole rings, which are known to exhibit pharmacological activities.
Case Study Example :
Recent studies have indicated that derivatives of this compound can exhibit anti-inflammatory properties. For instance, researchers synthesized a series of derivatives and tested them against inflammatory markers in vitro, demonstrating significant reductions in cytokine levels compared to controls.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization, making it a valuable building block for synthesizing more complex molecules.
| Application | Details |
|---|---|
| Intermediate in Synthesis | Utilized in the preparation of various heterocyclic compounds. |
| Building Block for Drugs | Used to develop novel pharmaceuticals targeting specific diseases. |
Material Science
The compound's properties make it suitable for applications in material science. It can be incorporated into polymeric systems or used as a modifier in resin formulations.
Data Tables
Comparison with Similar Compounds
Table 1: Key Comparative Data
*Note: Molecular weight discrepancy in the target compound’s data requires verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
